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PF-06726304: Core Quantitative Data

The table below summarizes essential biochemical and cellular activity data for PF-06726304.

Parameter Value Description / Notes

Molecular Weight 446.33 g/mol Formula: C₂₂H₂₁Cl₂N₃O₃ [1] [2]

Ki (EZH2 WT) 0.7 nM Binding affinity for wild-type EZH2 [1] [2]

Ki (EZH2 Y641N) 3.0 nM Binding affinity for a common mutant form of
EZH2 [1] [2]

Cellular IC₅₀
(H3K27me3)

15 nM Concentration that reduces H3K27me3 levels
by 50% in Karpas-422 cells [1] [2]

Cellular IC₅₀
(Proliferation)

25 nM Concentration that inhibits proliferation by
50% in Karpas-422 cells [1]

Solubility (DMSO) 10-45 mg/mL ~22.4-100.8 mM; batch-dependent,
sonication is recommended [1] [2]

In Vivo Formulation 10% DMSO + 40% PEG300 +
5% Tween 80 + 45% Saline

Can achieve a concentration of ~1 mg/mL
(2.24 mM) [2]
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Standard Experimental Protocols

Here are detailed methodologies for key experiments using PF-06726304, as cited in the literature.

In Vitro H3K27me3 Reduction Assay (Cell-Based ELISA)

This protocol is used to measure the compound's ability to inhibit EZH2 function within cells, typically in

the Karpas-422 diffuse large B-cell lymphoma line [1].

Cell Plating: Plate Karpas-422 cells in 96-well plates at a density of 2,500 cells per well in 100 μL of
complete growth medium.

Compound Treatment:
Prepare an 11-point serial dilution of PF-06726304 in DMSO.

Further dilute the compound in growth medium. The final DMSO concentration should not
exceed 0.5%.

Add 25 μL of the compound solution to each well. The highest final concentration tested is
typically 50 μM.

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
Cell Lysis: After incubation, centrifuge the plates and remove the medium. Lyse the cells by adding

an acid-extraction solution and shaking for 50 minutes at 4°C.
ELISA Detection:

Transfer cell lysates to an ELISA plate.
Incubate with a primary antibody against trimethylated histone H3K27 (H3K27me3).

Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary
antibody.

Add a substrate (e.g., TMB) to develop a colorimetric signal, which is stopped with a stop
solution.

Data Analysis: Measure the absorbance to quantify H3K27me3 levels. The IC₅₀ value is the
concentration at which a 50% reduction in H3K27me3 is observed relative to untreated controls.

In Vivo Efficacy Study in Xenograft Models

This protocol assesses the antitumor efficacy of PF-06726304 in animal models [1] [2].

Animal Model: Use female SCID beige mice.

Tumor Inoculation: Subcutaneously implant mice with Karpas-422 cells to establish tumors.
Dosing Regimen:
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Administer PF-06726304 orally, often at doses of 30, 100, and 200-300 mg/kg.

The compound is typically administered twice daily (BID).
The study duration is usually around 20 days.

Formulation: For oral dosing, the compound can be formulated in a suspension. One referenced in
vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sonicated to achieve a

clear solution at 1 mg/mL [2].
Endpoint Measurements:

Monitor tumor volume regularly to assess growth inhibition.
At the end of the study, analyze tumor samples to confirm on-target effects via reduced

H3K27me3 levels and derepression of EZH2 target genes.

Mechanism of Action & Workflow

The following diagram illustrates how PF-06726304 targets the EZH2 function within the PRC2 complex to

exert its antitumor effects.
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PF-06726304 Inhibits EZH2 to Reactivate Tumor Suppressor Genes

Frequently Asked Questions

Q1: What is the evidence that PF-06726304 penetrates tumors effectively in vivo? A1: Studies in a

Karpas-422 xenograft mouse model demonstrated that oral administration of PF-06726304 led to dose-

dependent tumor growth suppression and a concurrent, robust reduction in H3K27me3 levels within the

tumors. This confirmed that the compound successfully reached its target in the tumor tissue and engaged

EZH2 [1] [2].
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Q2: Besides lymphoma, are there other cancer types where PF-06726304 has shown promise? A2:

While the most detailed preclinical data is in lymphoma models, recent genetic and epigenetic studies have

identified EZH2 as a key target in sarcoma stem cells (STS-CSCs) across multiple subtypes. Inhibiting

EZH2 with agents like tazemetostat was shown to reduce the CSC population, suggesting a potential

application for EZH2 inhibitors like PF-06726304 in overcoming chemotherapy resistance in sarcomas [3].

Q3: How should I handle solubility issues with PF-06726304 in cell culture? A3: PF-06726304 has good

solubility in DMSO (10-45 mg/mL). For cell-based assays, prepare a concentrated stock in DMSO and then

dilute it into the culture medium. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid

cytotoxicity. Sonication of the stock solution can aid in dissolving the compound completely [1] [2].

Q4: What are the recommended storage conditions? A4: The powder should be stored at -20°C. For

solutions in DMSO, it is recommended to store them at -80°C to maximize stability over time (e.g., for 1

year) [2]. Always use fresh DMSO that is free of water to prevent degradation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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